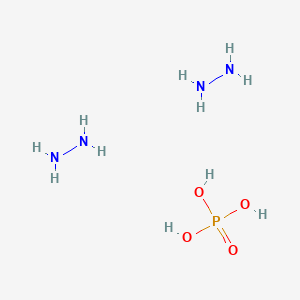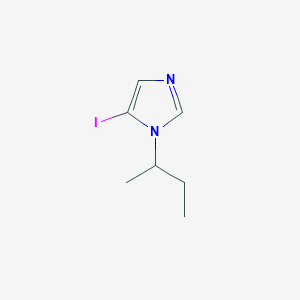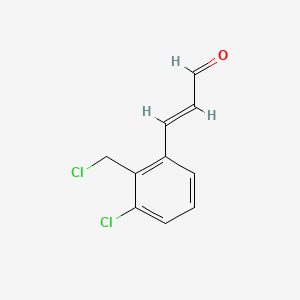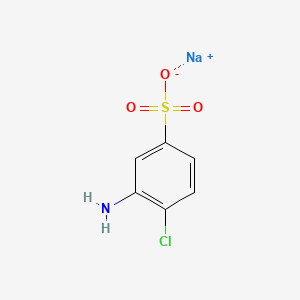
Sodium 3-amino-4-chlorobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-amino-4-chlorobenzenesulphonate is an organic compound with the molecular formula C6H5ClNNaO3S. It is a sodium salt derivative of 3-amino-4-chlorobenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-amino-4-chlorobenzenesulphonate typically involves the sulfonation of 3-amino-4-chlorobenzene. The process begins with the chlorination of aniline to produce 3-amino-4-chlorobenzene, which is then sulfonated using sulfuric acid to yield 3-amino-4-chlorobenzenesulfonic acid. This acid is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-amino-4-chlorobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium 3-amino-4-chlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of sodium 3-amino-4-chlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The sulfonate group allows it to form strong interactions with proteins and other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
3-amino-4-chlorobenzenesulfonic acid: The parent compound without the sodium salt.
Sodium 4-chloro-3-aminobenzenesulphonate: A positional isomer with different substitution patterns.
Sodium 3-amino-4-methylbenzenesulphonate: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness: Sodium 3-amino-4-chlorobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and chloro groups on the benzene ring allows for diverse chemical transformations and applications .
Eigenschaften
CAS-Nummer |
59312-69-5 |
|---|---|
Molekularformel |
C6H5ClNNaO3S |
Molekulargewicht |
229.62 g/mol |
IUPAC-Name |
sodium;3-amino-4-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H6ClNO3S.Na/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
FIOKHZOTSMOMDV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


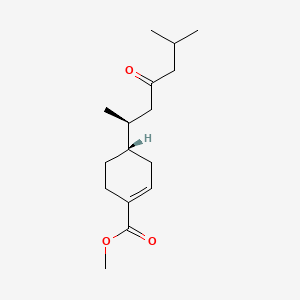
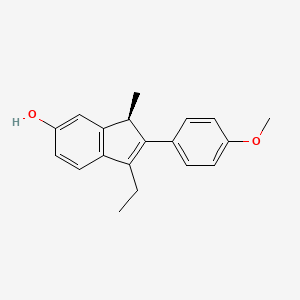
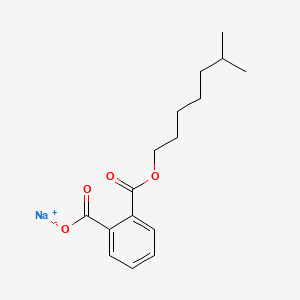
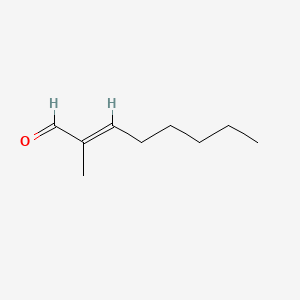
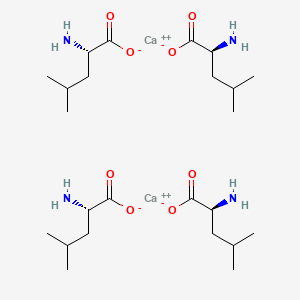
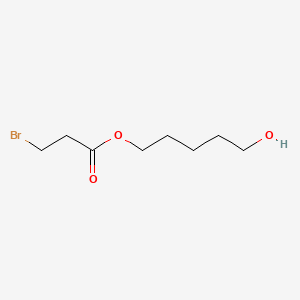
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)

